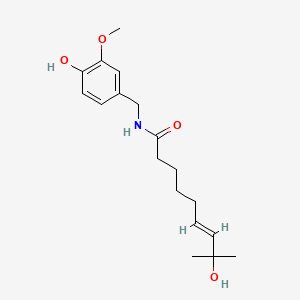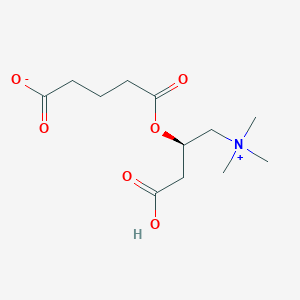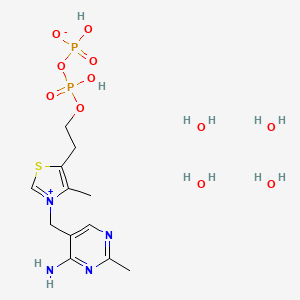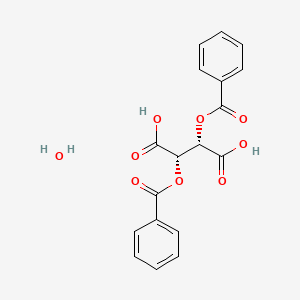
Acamprosat-D6-Calcium
Übersicht
Beschreibung
Acamprosate-D6 Calcium is the deuterium labeled Acamprosate calcium . It is a GABA receptor agonist and modulator of glutamatergic systems . Acamprosate calcium is a prescription medication that helps people who are dependent on alcohol to abstain from drinking it . It is used along with psychosocial support and helps to prevent the cravings and urge to drink alcohol that people with alcohol use disorder experience .
Molecular Structure Analysis
Acamprosate, the calcium salt of N-acetyl-homotaurin, was initially shown to suppress alcohol drinking in experimental animals . This suggests that the molecular structure of Acamprosate-D6 Calcium is similar to that of Acamprosate Calcium.
Chemical Reactions Analysis
Acamprosate is thought to act via several mechanisms affecting multiple neurotransmitter systems; inhibition of neuronal hyperexcitability by antagonism of excitatory amino acid activity and reduction of calcium ion fluxes has been suggested as its predominant mechanism of action .
Physical and Chemical Properties Analysis
Acamprosate Calcium has a molecular weight of 400.48 . It appears as a solid form . The molecular formula of Acamprosate Calcium is C10H20CaN2O8S2 .
Wissenschaftliche Forschungsanwendungen
Behandlung der Alkoholabhängigkeit
Acamprosat-D6-Calcium, auch bekannt als Campral, ist ein etabliertes Medikament zur Behandlung der Alkoholabhängigkeit {svg_1}. Es wird vermutet, dass es das chemische Gleichgewicht im Gehirn stabilisiert, das durch Alkoholkonsum sonst gestört würde {svg_2}.
Herstellung und Reinigung von Calcium-Acamprosat
This compound kann durch ein direktes, skalierbares Eintopfverfahren hergestellt und gereinigt werden {svg_3}. Dieser Prozess beinhaltet die nucleophile Öffnung von leicht zugänglichem 1,3-Propansulton mit Kaliumacetimid in N,N-Dimethylformamidlösung, gefolgt von einem in situ Kationenaustausch durch Zugabe von Calciumchlorid bei kontrolliertem pH-Wert {svg_4}.
Anti-Rückfall-Effekte
This compound hat sich als wirksam bei der Verhinderung von Rückfällen erwiesen {svg_5}. In drei verschiedenen präklinischen Tiermodellen für exzessiven Alkoholkonsum, Alkoholsüchtigkeit oder rückfallartiges Trinkverhalten wurde festgestellt, dass Calciumsalze acamprosatähnliche Wirkungen hervorrufen {svg_6}.
Auswirkungen auf die Plasmakalziumspiegel
Patienten mit hohen Plasmakalziumspiegeln aufgrund der Acamprosat-Behandlung zeigten bessere primäre Wirksamkeitsparameter wie die Zeit bis zum Rückfall und die kumulative Abstinenz {svg_7}. Dies deutet darauf hin, dass das Calcium in this compound die aktive Einheit des Medikaments sein könnte {svg_8}.
Forschung zum Glutamatsystem
Obwohl es zahlreiche Hinweise darauf gibt, dass Acamprosat in das Glutamatsystem eingreift, ist die molekulare Wirkungsweise noch immer nicht geklärt {svg_9}. Es wurde gezeigt, dass Acamprosat nicht mit NMDA-Rezeptoren oder metabotropen Glutamatrezeptor-Gruppe-I-Rezeptoren interagiert {svg_10}.
Klinische Studien
This compound wurde in mehr als 450 veröffentlichten Originaluntersuchungen und klinischen Studien und bei 1,5 Millionen behandelten Patienten eingesetzt {svg_11}. Diese Studien haben wertvolle Erkenntnisse über die Wirksamkeit und das Sicherheitsprofil des Medikaments geliefert.
Wirkmechanismus
Target of Action
Acamprosate-D6 Calcium primarily targets the neurotransmitter systems in the brain, specifically the gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) glutamatergic receptor systems . These systems play crucial roles in the regulation of neuronal excitability and synaptic plasticity .
Mode of Action
Acamprosate-D6 Calcium is thought to interact with its targets by enhancing GABA signaling at GABA A receptors via positive allosteric receptor modulation . It also appears to decrease the activity of the glutamate system within the central nervous system, including a decrease in activity at NMDA receptors . This interaction results in changes in the balance of these neurotransmitters .
Biochemical Pathways
The primary biochemical pathways affected by Acamprosate-D6 Calcium are the GABAergic and glutamatergic pathways . By modulating these pathways, Acamprosate-D6 Calcium helps restore the balance between inhibitory and excitatory neurotransmission that is often disrupted in alcohol dependence . This restoration can lead to decreased cravings and withdrawal symptoms associated with alcohol dependence .
Pharmacokinetics
Acamprosate-D6 Calcium has a low oral bioavailability of approximately 11% . Its absorption is slow, acting as though it were a modified-release medication . The drug has a half-life of around 32 hours , with complete elimination occurring only 4 days after cessation of therapy .
Result of Action
The primary result of Acamprosate-D6 Calcium’s action is the maintenance of abstinence from alcohol in patients with alcohol dependence . By restoring the balance of neurotransmitters in the brain, it helps decrease the excessive excitation that accompanies alcohol dependence . This leads to a reduction in alcohol intake and an improvement in the likelihood of alcohol abstinence .
Action Environment
The efficacy and stability of Acamprosate-D6 Calcium can be influenced by various environmental factors. For instance, its bioavailability is decreased when taken with food . Furthermore, its effectiveness can be enhanced when used in combination with psychosocial support programs .
Zukünftige Richtungen
Acamprosate Calcium is used for the maintenance of abstinence from alcohol in patients with alcohol dependence who are abstinent at treatment initiation . It should be used as part of a comprehensive management program that includes psychosocial support . Future research should target the definition of subgroups applying endophenotypic approaches, e.g., by detecting a hyperglutamatergic syndrome using MR spectroscopy .
Biochemische Analyse
Biochemical Properties
Acamprosate-D6 Calcium interacts with the glutamate and GABA neurotransmitter systems . It is a GABA receptor agonist and modulator of glutamatergic systems . It is believed to restore the balance between neuronal excitation and inhibition altered by chronic alcohol exposure .
Cellular Effects
Acamprosate-D6 Calcium has been shown to influence cell function by reducing alcohol intake in alcohol-dependent individuals . This is likely achieved through its effects on NMDA receptors and calcium channels . It aids in the restoration of normal glutaminergic neuron activity .
Molecular Mechanism
The molecular mechanism of Acamprosate-D6 Calcium is not completely understood. It is known that it does not interact with NMDA receptors or metabotropic glutamate receptor group I . It is suggested that Acamprosate-D6 Calcium reduces alcohol intake in alcohol-dependent individuals, likely through effects on NMDA receptors and calcium channels .
Temporal Effects in Laboratory Settings
Steady-state plasma concentrations of Acamprosate are reached within 5 days of dosing .
Dosage Effects in Animal Models
In animal models, Acamprosate-D6 Calcium has been shown to reduce voluntary ethanol intake . The effects of Acamprosate-D6 Calcium vary with different dosages, but specific threshold effects or toxic effects at high doses have not been reported.
Metabolic Pathways
It is known that Acamprosate Calcium interacts with the glutamate and GABA neurotransmitter systems .
Transport and Distribution
It is known that the absorption of Acamprosate is slow, acting as though it were a modified-release medication .
Subcellular Localization
It is known that Acamprosate Calcium acts on the central nervous system (CNS), aiding in the restoration of normal glutaminergic neuron activity .
Eigenschaften
IUPAC Name |
calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXQWVYZZXPJW-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10CaNO4S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)






